Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
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Overview
Description
Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
The synthesis of Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methoxyphenyl groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to cell signaling and enzyme inhibition.
Medicine: Its potential as an anticancer agent has been explored, particularly due to its ability to inhibit certain kinases involved in cell proliferation.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolopyrimidine derivatives, such as:
Properties
Molecular Formula |
C26H23N5O |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N,N-dibenzyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H23N5O/c1-32-23-14-12-22(13-15-23)31-26-24(16-29-31)25(27-19-28-26)30(17-20-8-4-2-5-9-20)18-21-10-6-3-7-11-21/h2-16,19H,17-18H2,1H3 |
InChI Key |
IFHSRDJFHIFMEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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